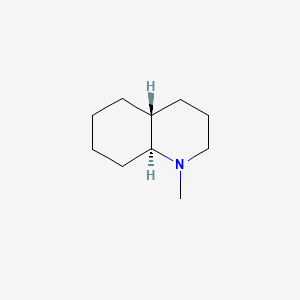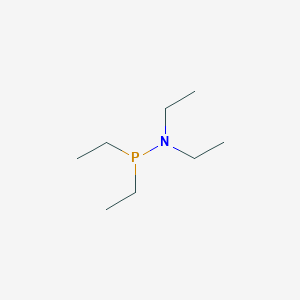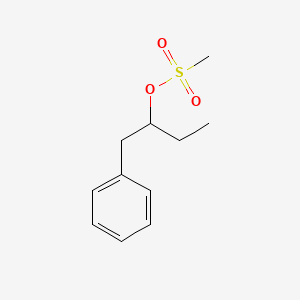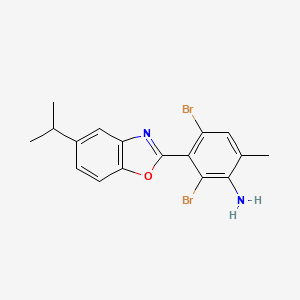![molecular formula C31H43N3O6S4 B13801763 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium is a complex organic compound with a unique structure that includes benzothiazolium and sulfonate groups. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium involves multiple steps. The process typically starts with the preparation of the benzothiazolium core, followed by the introduction of the sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under specific conditions.
Reduction: The benzothiazolium core can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce benzothiazoline derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzothiazolium core can interact with enzymes and receptors, modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
3-(Triphenylphosphonio)propane-1-sulfonate: Similar in structure but with a phosphonium group instead of benzothiazolium.
3-(Triethylphosphonio)propane-1-sulfonate: Another related compound with a triethylphosphonio group.
Uniqueness
What sets 3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium apart is its unique combination of benzothiazolium and sulfonate groups, which confer distinct chemical and physical properties, making it highly versatile for various applications.
属性
分子式 |
C31H43N3O6S4 |
|---|---|
分子量 |
682.0 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium |
InChI |
InChI=1S/C25H28N2O6S4.C6H15N/c1-2-19(17-24-26(13-7-15-36(28,29)30)20-9-3-5-11-22(20)34-24)18-25-27(14-8-16-37(31,32)33)21-10-4-6-12-23(21)35-25;1-4-7(5-2)6-3/h3-6,9-12,17-18H,2,7-8,13-16H2,1H3,(H-,28,29,30,31,32,33);4-6H2,1-3H3 |
InChI 键 |
HQYCGMHCRGQRSX-UHFFFAOYSA-N |
手性 SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/C=C\3/N(C4=CC=CC=C4S3)CCCS(=O)(=O)[O-].CC[NH+](CC)CC |
规范 SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C=C3N(C4=CC=CC=C4S3)CCCS(=O)(=O)[O-].CC[NH+](CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



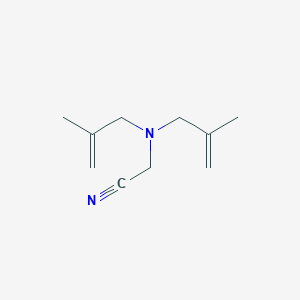
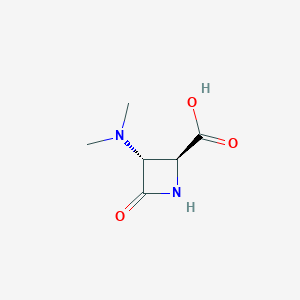
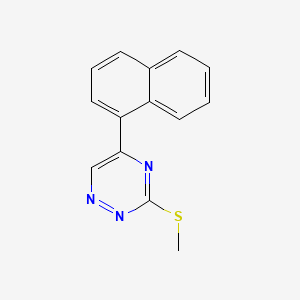


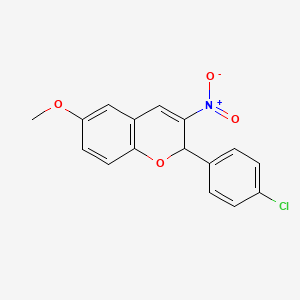
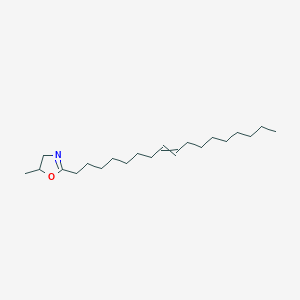

![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
